![molecular formula C8H13N5SSn B14240543 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole CAS No. 619296-64-9](/img/structure/B14240543.png)
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is a chemical compound that features a thiazole ring substituted with a trimethylstannyl group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with trimethyltin chloride under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The trimethylstannyl group can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Trimethyltin Chloride:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylstannyl group.
Applications De Recherche Scientifique
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π interactions, while the trimethylstannyl group can form bonds with other molecules, influencing biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzo[d]thiazole: Shares the thiazole ring but differs in the substituents attached to the ring.
Trimethyltin Chloride: Contains the trimethylstannyl group but lacks the thiazole and tetrazole rings.
Uniqueness
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is unique due to the combination of the thiazole and tetrazole rings with the trimethylstannyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
Propriétés
Numéro CAS |
619296-64-9 |
|---|---|
Formule moléculaire |
C8H13N5SSn |
Poids moléculaire |
330.00 g/mol |
Nom IUPAC |
trimethyl-[2-(2-methyltetrazol-5-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C5H4N5S.3CH3.Sn/c1-10-8-4(7-9-10)5-6-2-3-11-5;;;;/h2H,1H3;3*1H3; |
Clé InChI |
WCBDNRRNZJEDRP-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)C2=NC=C(S2)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


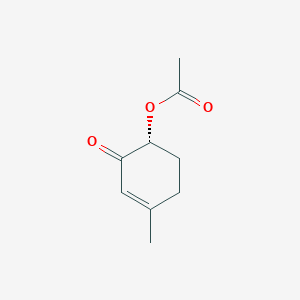

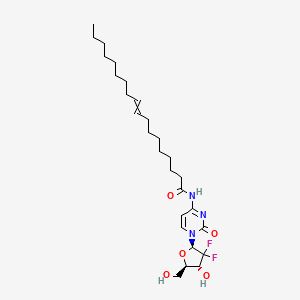
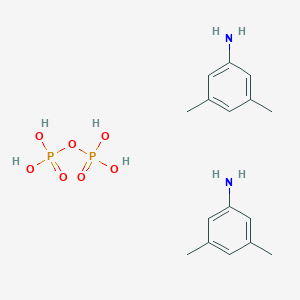

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
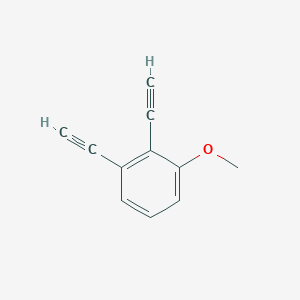
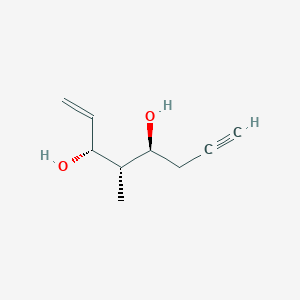
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
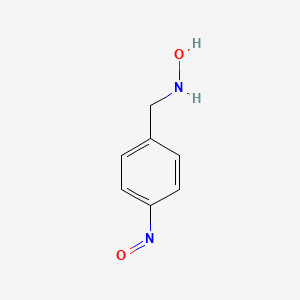
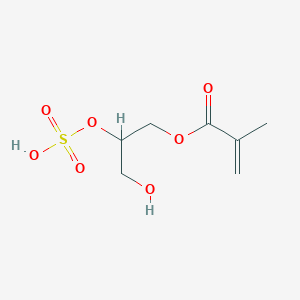
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
